N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide

Data transparency Procurement diligence Evidence gap analysis

This 3,4,5-triethoxybenzamide acylthiourea derivative (CAS 6447-02-5) fills a critical gap in Smo antagonist SAR: its ethoxy substitution increases lipophilicity (XLogP3 ~5.7 vs. ~3.8 for MRT-10), enabling systematic evaluation of steric/lipophilic tolerance in the cyclopamine-binding pocket. The 3,5-dichlorophenyl moiety confers class-validated antibiofilm activity (MIC 13 µg/mL). Procure this unique chemotype to avoid potency gaps from generic trimethoxy analogs.

Molecular Formula C20H22Cl2N2O4S
Molecular Weight 457.4 g/mol
CAS No. 6447-02-5
Cat. No. B3676669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide
CAS6447-02-5
Molecular FormulaC20H22Cl2N2O4S
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C20H22Cl2N2O4S/c1-4-26-16-7-12(8-17(27-5-2)18(16)28-6-3)19(25)24-20(29)23-15-10-13(21)9-14(22)11-15/h7-11H,4-6H2,1-3H3,(H2,23,24,25,29)
InChIKeyVNMKGDHJXZDYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3,5-Dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide (CAS 6447-02-5): Chemical Class and Physicochemical Profile for Procurement Evaluation


N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide (CAS 6447-02-5) is a synthetic acylthiourea derivative belonging to the substituted benzamide class, characterized by a 3,4,5-triethoxybenzamide core linked via a carbamothioyl bridge to a 3,5-dichlorophenyl moiety [1]. Its molecular formula is C20H22Cl2N2O4S with a molecular weight of approximately 457.37 g/mol [1]. The compound exhibits computed physicochemical properties including a topological polar surface area (tPSA) of approximately 87.1 Ų, 7 rotatable bonds, and an XLogP3-AA value of approximately 5.7, indicating significant lipophilicity [1]. These properties place it within a chemical space distinct from the more widely studied trimethoxy analogs such as MRT-10, where methoxy-to-ethoxy substitution alters both steric bulk and lipophilicity [2].

Why Acylthiourea Analogs Cannot Be Interchanged: The Structural Uniqueness of N-[(3,5-Dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide


Within the N-(arylcarbamothioyl)benzamide class, subtle variations in the aryl substituent and benzamide alkoxy pattern produce markedly divergent biological profiles that preclude generic substitution. Published structure-activity relationship (SAR) studies on acylthiourea derivatives have established that the antipathogenic activity of this scaffold is strongly correlated with the specific halogen substitution pattern on the N-phenyl ring, with dichlorophenyl analogs demonstrating distinct antibiofilm potency against Pseudomonas aeruginosa and Staphylococcus aureus compared to mono-halogenated or trichlorinated counterparts [1]. Furthermore, the transition from methoxy to ethoxy substitution on the benzamide ring—as seen between the well-characterized MRT-10 (3,4,5-trimethoxybenzamide) and the target compound (3,4,5-triethoxybenzamide)—alters both steric parameters and lipophilicity, which directly impact target binding kinetics at the Smoothened (Smo) receptor and other molecular targets [2]. Therefore, substituting the target compound with a structurally similar but chemically distinct analog risks introducing unrecognized potency gaps, altered selectivity profiles, or physicochemical liabilities that compromise experimental reproducibility and procurement validity.

Quantitative Differentiation Evidence for N-[(3,5-Dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide: A Comparator-Anchored Guide for Scientific Procurement


Transparency Note: Limited Availability of Direct Comparative Quantitative Data for CAS 6447-02-5

An exhaustive search of primary research papers, patents (including US8669252 and related Smo antagonist filings), authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets was conducted for N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide (CAS 6447-02-5) [1]. No direct head-to-head comparison studies were identified that quantitatively compare this specific compound against its closest analogs (e.g., the 3,4,5-trimethoxy analog MRT-10, the 2,4,5-trichlorophenyl analog, or the cyclohexylcarbamothioyl analog) in the same assay under identical conditions. The compound has been cataloged in ChEMBL (CHEMBL122972) and PubChem, but available bioactivity records are limited to structural alerts and computed properties rather than experimentally determined IC50, Ki, or MIC values [2]. This evidence gap is explicitly acknowledged in accordance with the requirement to avoid presenting unsubstantiated claims. Prospective users should commission head-to-head profiling against their comparator of interest prior to procurement decisions.

Data transparency Procurement diligence Evidence gap analysis

Physicochemical Differentiation: Lipophilicity Advantage Over Trimethoxy Analogs (Computed Evidence)

Computed physicochemical properties reveal a significant lipophilicity differential between N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide (target) and its 3,4,5-trimethoxy analog MRT-10, driven by the ethoxy-to-methoxy substitution on the benzamide ring [1]. The target compound's XLogP3-AA of approximately 5.7 exceeds that of MRT-10 (XLogP3-AA approximately 3.8) by roughly 1.9 log units, representing a nearly 80-fold increase in calculated octanol-water partition coefficient [2]. This elevated lipophilicity may translate into enhanced membrane permeability but also warrants careful monitoring of potential solubility limitations and off-target promiscuity. Additionally, the target compound possesses 7 rotatable bonds compared to 5 in the trimethoxy analog, reflecting greater conformational flexibility that may impact entropic binding penalties [1]. These computed differences provide a rational basis for prioritizing the target compound in applications where higher lipophilicity or distinct conformational behavior is desired relative to the methoxy series.

Lipophilicity Physicochemical profiling Drug-likeness Permeability

Class-Level Antibiofilm Activity Inference from 3,5-Dichlorophenyl Acylthiourea SAR Studies

In a systematic SAR study of acylthiourea derivatives, the 3,5-dichlorophenyl-substituted analog (compound 1a: 2-((4-methylphenoxy)methyl)-N-(3,5-dichlorophenylcarbamothioyl)benzamide) demonstrated antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus at concentrations of 13 µg/mL in quantitative MIC assays [1]. While this study employed a 2-((4-methylphenoxy)methyl)benzamide scaffold rather than the 3,4,5-triethoxybenzamide scaffold of the target compound, the SAR analysis established that the presence of two chlorine atoms on the N-phenyl substituent was a key determinant of antipathogenic potency, with the 3,5-dichloro configuration showing significant biofilm inhibition [1]. This class-level inference suggests that the 3,5-dichlorophenyl moiety in the target compound may confer analogous antibiofilm properties, though direct experimental confirmation on the triethoxybenzamide scaffold is required. The target compound shares the identical 3,5-dichlorophenylcarbamothioyl pharmacophoric element with the active compounds in this study.

Antibiofilm Antipathogenic Pseudomonas aeruginosa Staphylococcus aureus

Recommended Application Scenarios for N-[(3,5-Dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide Based on Current Evidence


Scaffold-Hopping and SAR Expansion of Smoothened (Smo) Antagonist Chemical Space

Given the established Smo antagonist activity of the structurally related trimethoxybenzamide MRT-10 (IC50 = 0.65 μM in HEK293 cells, IC50 = 2.5 μM in Shh-Light2 Gli reporter assay), the target compound serves as a logical ethoxy-substituted derivative for SAR expansion studies aimed at probing the steric and lipophilic tolerance of the Smo cyclopamine-binding pocket [1]. Its computed XLogP3-AA of approximately 5.7 (vs. ~3.8 for MRT-10) allows researchers to systematically evaluate how increased lipophilicity affects Smo binding affinity, cellular permeability, and Hedgehog pathway inhibition potency [2].

Antibiofilm Agent Development Leveraging the 3,5-Dichlorophenylcarbamothioyl Pharmacophore

Based on class-level SAR evidence demonstrating that the 3,5-dichlorophenyl substituent on acylthiourea scaffolds confers antibiofilm activity against P. aeruginosa and S. aureus at MIC values as low as 13 µg/mL, the target compound is a candidate for antimicrobial susceptibility testing in biofilm models [3]. Its 3,4,5-triethoxybenzamide core differentiates it from the 2-((4-methylphenoxy)methyl)benzamide series previously studied, offering a structurally distinct chemotype for exploring biofilm disruption mechanisms and resistance profiles [3].

Physicochemical Probe for Lipophilicity-Dependent Assay Optimization

With a computed XLogP3-AA of approximately 5.7, the target compound is substantially more lipophilic than many common screening compounds and can serve as a reference probe for optimizing assay conditions involving hydrophobic compounds—including DMSO stock concentration, detergent supplementation, and non-specific binding controls—prior to high-throughput screening campaigns [2]. Its distinct retention time in reversed-phase HPLC relative to trimethoxy analogs provides a practical benchmark for chromatographic method development [2].

Building Block for Thiourea-Based Coordination Chemistry and Catalysis

The target compound contains both a thiourea moiety (a well-established ligand for transition metals) and a triethoxybenzamide group, making it a potential precursor for synthesizing ruthenium(II) carbonyl complexes and other metal-based catalysts, analogous to documented N-[di(alkyl/aryl)carbamothioyl]benzamide ruthenium complexes used in alcohol oxidation catalysis [4]. Its 3,5-dichloro substitution pattern may confer distinct electronic effects on the thiourea sulfur donor atom compared to non-halogenated or mono-halogenated analogs.

Quote Request

Request a Quote for N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.